molecular formula C19H18BrNO3 B2744782 3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one CAS No. 866135-93-5

3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B2744782
CAS No.: 866135-93-5
M. Wt: 388.261
InChI Key: GTYSBFSOKXKCGP-UHFFFAOYSA-N
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Description

3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that features a benzazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps. One common method starts with the preparation of 4-bromobenzyl bromide, which is then subjected to a series of reactions including nucleophilic substitution and cyclization to form the benzazepine core. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the formation of carbon-carbon and carbon-nitrogen bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
  • 3-(4-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
  • 3-(4-methylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Uniqueness

The presence of the bromine atom in 3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one imparts unique reactivity and properties compared to its analogs. This can influence its biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3/c1-23-17-9-14-7-8-21(12-13-3-5-16(20)6-4-13)19(22)11-15(14)10-18(17)24-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYSBFSOKXKCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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